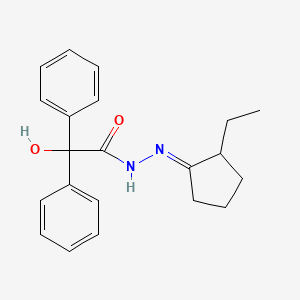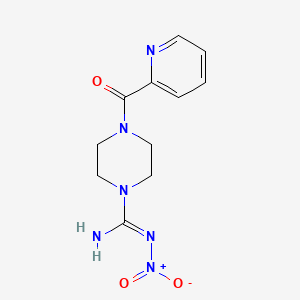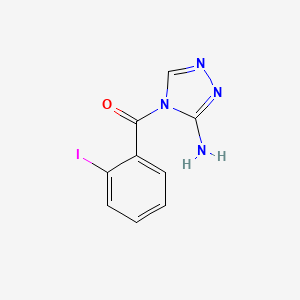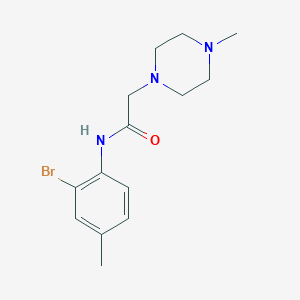
N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide, also known as ECDPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ECDPAH belongs to the class of hydrazide derivatives and has been synthesized through various methods.
作用機序
The exact mechanism of action of N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. This compound has also been found to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases. This compound has also been found to induce apoptosis and inhibit the growth of cancer cells. Additionally, this compound has been found to regulate glucose metabolism and improve insulin sensitivity, which may be beneficial in the treatment of diabetes.
実験室実験の利点と制限
N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound has also been found to exhibit low toxicity in animal studies, which is important for the development of safe and effective drugs. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, more research is needed to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for the research of N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide. One potential direction is the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and diabetes. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, more research is needed to determine the efficacy and safety of this compound in humans, which may pave the way for clinical trials.
合成法
N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been synthesized through various methods, including the reaction of 2-hydroxy-2,2-diphenylacetic acid with 2-ethylcyclopentanone and hydrazine hydrate. The reaction mixture is refluxed in ethanol, and the resulting product is purified through recrystallization. Another method involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with 2-ethylcyclopentanone and hydrazine hydrate in the presence of acetic anhydride. The product is purified through column chromatography.
科学的研究の応用
N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
特性
IUPAC Name |
N-[(E)-(2-ethylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-16-10-9-15-19(16)22-23-20(24)21(25,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,16,25H,2,9-10,15H2,1H3,(H,23,24)/b22-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYISITGEHZROAO-ZBJSNUHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC\1CCC/C1=N\NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)



![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5720680.png)
![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)
![2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)
![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)